Tos-PEG5-t-butyl ester
Overview
Description
Tos-PEG5-t-butyl ester is a polyethylene glycol (PEG) linker containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, and the tosyl group is a very good leaving group for nucleophilic substitution reactions .
Mechanism of Action
- Tos-PEG5-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . However, specific primary targets for this compound are not widely documented. It is often used as a linker in drug delivery systems, where its hydrophilic PEG spacer enhances solubility in aqueous media.
Target of Action
Biochemical Analysis
Biochemical Properties
Tos-PEG5-t-butyl ester plays a significant role in biochemical reactions, particularly in the field of proteomics. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, making it an ideal candidate for various biochemical applications . The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further chemical modifications . The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions, facilitating the formation of covalent bonds with nucleophiles . This compound interacts with various enzymes and proteins, enabling the study of enzyme kinetics and protein-protein interactions.
Cellular Effects
This compound influences various cellular processes by modifying the chemical environment within cells. The compound’s ability to increase solubility in aqueous media allows it to interact with cellular components more effectively . This compound can affect cell signaling pathways by modifying the activity of enzymes and proteins involved in these pathways. Additionally, it can influence gene expression by altering the chemical environment within the nucleus, leading to changes in transcriptional activity. The compound’s impact on cellular metabolism is also significant, as it can modify the activity of metabolic enzymes and alter the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound’s tosyl group acts as a leaving group in nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles . This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the nucleophile and the specific enzyme involved. This compound can also bind to proteins and modify their activity, leading to changes in cellular function. Additionally, the compound can influence gene expression by altering the chemical environment within the nucleus, affecting the binding of transcription factors to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but it can degrade over time when exposed to acidic conditions . This degradation can lead to changes in its biochemical properties and its ability to interact with biomolecules. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the solubility of biomolecules and facilitate their interactions with enzymes and proteins . At high doses, this compound can exhibit toxic effects, leading to adverse outcomes in animal models. These effects can include changes in cellular metabolism, enzyme inhibition, and alterations in gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modify metabolic flux and metabolite levels . The compound’s ability to act as a leaving group in nucleophilic substitution reactions allows it to participate in the synthesis and degradation of biomolecules. This compound can also influence the activity of metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility, allowing it to move more freely within the aqueous environment of cells. This compound can accumulate in specific cellular compartments, depending on its interactions with transporters and binding proteins. This localization can affect the compound’s activity and its ability to interact with biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the t-butyl ester group can be deprotected under acidic conditions, allowing the compound to interact with specific biomolecules within the cell. This localization can enhance the compound’s ability to modify enzyme activity, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG5-t-butyl ester involves the reaction of a PEG chain with a tosyl group and a t-butyl ester. The PEG chain is first functionalized with a tosyl group, which is a good leaving group for nucleophilic substitution reactions. The t-butyl ester is then introduced to protect the carboxyl group, which can be deprotected under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in a reagent grade for research purposes.
Chemical Reactions Analysis
Types of Reactions
Tos-PEG5-t-butyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing nucleophiles to substitute it.
Deprotection: The t-butyl ester can be deprotected under acidic conditions to form a free carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group.
Major Products Formed
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the tosyl group.
Deprotection: The major product is the free carboxyl group, which can further react with other functional groups.
Scientific Research Applications
Tos-PEG5-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
Comparison with Similar Compounds
Similar Compounds
Hydroxy-PEG5-t-butyl ester: Contains a hydroxyl group instead of a tosyl group.
Amino-PEG5-t-butyl ester: Contains an amino group instead of a tosyl group
Uniqueness
Tos-PEG5-t-butyl ester is unique due to its combination of a tosyl group and a t-butyl ester, which provides both a good leaving group for nucleophilic substitution and a protected carboxyl group. This combination makes it highly versatile for various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O9S/c1-19-5-7-20(8-6-19)32(24,25)30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-21(23)31-22(2,3)4/h5-8H,9-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGJGMGLGUHUMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581065-94-3 | |
Record name | tert-Butyl 1-(Tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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